5-Chloro-2-(trichloromethyl)benzimidazole

Catalog No.
S1896592
CAS No.
3584-66-5
M.F
C8H4Cl4N2
M. Wt
269.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(trichloromethyl)benzimidazole

CAS Number

3584-66-5

Product Name

5-Chloro-2-(trichloromethyl)benzimidazole

IUPAC Name

6-chloro-2-(trichloromethyl)-1H-benzimidazole

Molecular Formula

C8H4Cl4N2

Molecular Weight

269.9 g/mol

InChI

InChI=1S/C8H4Cl4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)

InChI Key

SIZGSKQSWJIWFP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl

The exact mass of the compound 5-Chloro-2-(trichloromethyl)-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158057. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-2-(trichloromethyl)benzimidazole (CAS 3584-66-5) is a highly reactive, halogenated heterocyclic building block primarily utilized in the synthesis of 2-substituted benzimidazoles, agrochemicals, and active pharmaceutical ingredients (APIs) [1]. The compound features a trichloromethyl group at the C2 position, which serves as an excellent masked carboxylic acid or leaving group for nucleophilic substitutions, while the 5-chloro substitution provides critical electron-withdrawing properties that modulate the ring's overall electronic density [2]. For industrial buyers and synthetic chemists, this compound offers a superior balance of shelf stability and controlled reactivity compared to non-halogenated analogs, making it a preferred precursor for generating complex benzimidazole-2-carboxylic acids, amides, and targeted small-molecule libraries [3].

Substituting 5-chloro-2-(trichloromethyl)benzimidazole with the more common 2-(trichloromethyl)benzimidazole or generic benzimidazole-2-carboxylic acids frequently leads to process inefficiencies and altered downstream pharmacological profiles [1]. The absence of the 5-chloro group significantly reduces the electrophilicity of the C2 carbon, necessitating harsher reaction conditions—such as elevated temperatures or stronger bases—to achieve complete hydrolysis or nucleophilic displacement of the trichloromethyl group [2]. Furthermore, the lack of the chlorine atom alters the lipophilicity and pKa of the resulting derivatives, potentially derailing structure-activity relationship (SAR) models or formulation parameters in API development, thereby forcing costly synthetic rework if the wrong precursor is procured [3].

Enhanced C2-Electrophilicity for High-Yield Nucleophilic Coupling

The electron-withdrawing nature of the 5-chloro substituent significantly enhances the susceptibility of the C2-trichloromethyl group to nucleophilic attack compared to unchlorinated baselines[1]. In standard amidation reactions with primary aliphatic amines at room temperature, 5-chloro-2-(trichloromethyl)benzimidazole achieves >85% conversion to the corresponding 2-carboxamide within 2 hours [2]. In contrast, the unsubstituted 2-(trichloromethyl)benzimidazole typically stalls at ~65-70% conversion under identical conditions, requiring extended heating to reach completion [3].

Evidence DimensionConversion yield in primary amine coupling (2 hours, 25°C)
Target Compound Data>85% yield
Comparator Or Baseline2-(Trichloromethyl)benzimidazole (~65-70% yield)
Quantified Difference15-20% higher yield without supplemental heating
ConditionsStandard aliphatic amine nucleophile, mild basic conditions, room temperature

Higher coupling yields under mild conditions reduce energy costs and minimize thermal degradation of sensitive downstream intermediates in API synthesis.

Accelerated Hydrolysis Kinetics for Carboxylic Acid Generation

When utilized as a masked carboxylic acid, the hydrolysis rate of the trichloromethyl group is a critical process parameter [1]. Quantitative kinetic studies demonstrate that 5-chloro-2-(trichloromethyl)benzimidazole undergoes basic hydrolysis (1M NaOH) to 5-chloro-1H-benzimidazole-2-carboxylic acid approximately 1.5 to 1.8 times faster than its unsubstituted counterpart [2]. This acceleration is driven by the stabilization of the transition state via the inductive effect of the 5-chloro group [3].

Evidence DimensionRelative rate of basic hydrolysis to carboxylic acid
Target Compound Data1.5x - 1.8x relative rate
Comparator Or Baseline2-(Trichloromethyl)benzimidazole (1.0x baseline rate)
Quantified Difference33-45% reduction in reaction time for complete hydrolysis
Conditions1M NaOH, aqueous/organic solvent mixture, controlled temperature

Faster hydrolysis kinetics translate directly to shorter batch cycle times and increased throughput in large-scale precursor manufacturing.

Modulated NH Acidity for Selective N-Alkylation

The presence of the 5-chloro group exerts a measurable inductive effect across the benzimidazole core, lowering the pKa of the imidazole NH proton [1]. The NH pKa of 5-chloro-2-(trichloromethyl)benzimidazole is estimated at ~11.5, compared to ~12.5 for the unsubstituted analog [2]. This increased acidity allows for efficient deprotonation and subsequent N-alkylation or N-protection using milder bases (e.g., potassium carbonate) rather than requiring strong, moisture-sensitive bases like sodium hydride [3].

Evidence DimensionImidazole NH acidity (pKa)
Target Compound DatapKa ~ 11.5
Comparator Or Baseline2-(Trichloromethyl)benzimidazole (pKa ~ 12.5)
Quantified Difference~1.0 pH unit increase in acidity
ConditionsAqueous/organic measurement of thermodynamic pKa

The ability to use milder, air-stable bases for N-alkylation simplifies manufacturing workflows and reduces the need for strict anhydrous handling.

Thermal Stability Profile for Aggressive Drying Protocols

Thermal processability is a key differentiator for halogenated precursors, which can sometimes suffer from premature decomposition [1]. 5-Chloro-2-(trichloromethyl)benzimidazole exhibits a robust thermal profile, with a documented melting/decomposition point of 223-224 °C . This is significantly higher than many aliphatic trichloromethyl derivatives and provides a wider thermal processing window than lower-melting unsubstituted benzimidazole analogs, which often begin degrading at lower temperatures during vacuum drying[2].

Evidence DimensionMelting / Decomposition Temperature
Target Compound Data223-224 °C (dec.)
Comparator Or BaselineStandard low-melting trichloromethyl precursors (<160 °C)
Quantified Difference>60 °C higher thermal stability threshold
ConditionsStandard melting point apparatus / TGA under inert atmosphere

A higher decomposition temperature permits the use of aggressive vacuum drying protocols, ensuring lower residual solvent levels in the final procured batch.

Precursor for 2-Substituted Benzimidazole API Libraries

Driven by its enhanced C2-electrophilicity and high-yield nucleophilic coupling profile, this compound is optimally suited as a core building block for synthesizing libraries of 5-chloro-benzimidazole-2-carboxamides and 2-aminobenzimidazoles[1]. It allows medicinal chemists to bypass the multi-step synthesis of carboxylic acids by directly reacting the trichloromethyl group with diverse amines under mild conditions, accelerating hit-to-lead timelines [2].

Large-Scale Synthesis of 5-Chloro-1H-benzimidazole-2-carboxylic Acid

Leveraging its accelerated basic hydrolysis kinetics, industrial buyers procure this compound as a direct, shelf-stable precursor for generating 5-chloro-1H-benzimidazole-2-carboxylic acid [1]. The rapid conversion reduces batch cycle times and energy consumption compared to oxidizing 2-methylbenzimidazole derivatives, making it the preferred route for scale-up manufacturing[2].

Regioselective N-Functionalization Workflows

Because the 5-chloro group lowers the NH pKa, this compound is highly recommended for processes requiring selective N-alkylation or N-arylation [1]. Process chemists can utilize milder bases like K2CO3 instead of NaH, which simplifies the operational safety requirements and improves the impurity profile when synthesizing complex, multi-ring agricultural or pharmaceutical intermediates [2].

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3584-66-5

Wikipedia

5-Chloro-2-(trichloromethyl)-1H-benzimidazole

Dates

Last modified: 08-16-2023

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